Beloranib
Vue d'ensemble
Description
Beloranib is a synthetic analog of the natural chemical compound fumagillin. It was initially developed as an angiogenesis inhibitor for cancer treatment but later found to have potential anti-obesity effects. This compound functions as an inhibitor of the enzyme methionine aminopeptidase 2 (METAP2), which plays a role in fatty acid biosynthesis .
Méthodes De Préparation
Beloranib is synthesized through a series of chemical reactions involving intermediates such as 4-dimethylaminoethoxy methyl cinnamate. The synthetic route typically involves the use of p-coumaric acid methyl esters and N,N-dimethylamino chloroethanes hydrochloride as raw materials. The process includes steps like affine substitution, which helps in obtaining the desired intermediate . This method is designed to be efficient, reducing processing difficulty and improving yield, making it suitable for industrial production .
Analyse Des Réactions Chimiques
Beloranib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Mécanisme D'action
Beloranib exerts its effects by inhibiting the enzyme methionine aminopeptidase 2 (METAP2). This inhibition disrupts the process of fatty acid biosynthesis, leading to reduced fat accumulation. The molecular targets and pathways involved include the inhibition of endothelial cell proliferation and angiogenesis, which are crucial for tumor growth and fat storage .
Comparaison Avec Des Composés Similaires
Beloranib is unique compared to other METAP2 inhibitors due to its potent and selective inhibition of the enzyme. Similar compounds include:
Fumagillin: The natural compound from which this compound is derived.
ZGN-1061: Another METAP2 inhibitor with similar efficacy but a better safety profile.
CKD-732: Another analog of fumagillin with similar properties.
This compound stands out due to its significant effects on weight loss and metabolic improvements, although its development was halted due to safety concerns .
Activité Biologique
Beloranib, also known as ZGN-433 or CKD-732, is a novel therapeutic agent primarily investigated for its anti-obesity effects and its potential applications in treating metabolic disorders. It functions as a MetAP2 (methionine aminopeptidase 2) inhibitor, which plays a critical role in regulating various metabolic pathways. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, clinical efficacy, safety profile, and implications for future therapeutic use.
This compound's primary mechanism involves the inhibition of MetAP2, an enzyme that regulates protein synthesis and processing. By inhibiting this enzyme, this compound alters metabolic processes related to appetite regulation and energy expenditure. This inhibition is believed to reduce hunger signals and improve metabolic balance, making it a promising candidate for obesity treatment and other related disorders such as Prader-Willi syndrome and hypothalamic injury-associated obesity (HIAO) .
Phase II Clinical Trials
Several Phase II clinical trials have demonstrated the efficacy of this compound in inducing weight loss and improving metabolic parameters in obese individuals. Key findings from these studies include:
- Weight Loss : In a 12-week study involving 147 participants, this compound resulted in significant weight loss compared to placebo, with reductions of 5.5 kg at the lowest dose (0.6 mg) to 10.9 kg at the highest dose (2.4 mg) .
- Cardiometabolic Improvements : Participants showed statistically significant improvements in cardiometabolic risk factors, including waist circumference and lipid profiles .
- Hyperphagia Reduction : In trials focused on patients with HIAO and Prader-Willi syndrome, this compound significantly reduced hyperphagia-related behaviors measured by the Hyperphagia Questionnaire for Clinical Trials (HQ-CT) .
Summary of Key Clinical Findings
Study Type | Population | Dose Range (mg) | Weight Loss (kg) | Hyperphagia Reduction (HQ-CT Score) |
---|---|---|---|---|
Phase II (Obesity) | Obese adults (n=147) | 0.6 - 2.4 | 5.5 to 10.9 | Not measured |
Phase II (HIAO) | Patients with hypothalamic injury (n=14) | 1.8 | -3.2 at 4 weeks; -6.2 at 8 weeks | Not measured |
Phase III (PWS) | Patients with Prader-Willi syndrome | 1.8 - 2.4 | -8.20 to -9.45 | -6.3 to -7.0 |
Safety Profile
While this compound has shown promising results in terms of efficacy, safety concerns have also been reported:
- Adverse Events : The most common adverse events included injection site reactions and mild to moderate gastrointestinal issues . However, serious adverse events such as pulmonary embolism were noted during trials, leading to the early termination of some studies .
- Risk Management : The occurrence of thrombotic events necessitated careful monitoring in clinical settings, particularly given the high-risk profiles of populations such as those with Prader-Willi syndrome .
Case Study: Obesity Treatment
In a randomized controlled trial involving obese participants without dietary intervention, this compound demonstrated significant weight loss over a 12-week period, highlighting its potential as a standalone treatment for obesity management .
Case Study: HIAO
In patients suffering from HIAO due to hypothalamic damage, this compound not only induced weight loss but also improved inflammatory markers like high-sensitivity C-reactive protein (hs-CRP), suggesting additional benefits beyond weight reduction .
Propriétés
IUPAC Name |
[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41NO6/c1-20(2)7-13-24-28(3,36-24)27-26(32-6)23(15-16-29(27)19-34-29)35-25(31)14-10-21-8-11-22(12-9-21)33-18-17-30(4)5/h7-12,14,23-24,26-27H,13,15-19H2,1-6H3/b14-10+/t23-,24-,26-,27-,28+,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZFKUBILQRZCK-MJSCXXSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)/C=C/C4=CC=C(C=C4)OCCN(C)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179800 | |
Record name | Beloranib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251111-30-5, 609845-93-4 | |
Record name | Beloranib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=251111-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Beloranib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251111305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZGN 433 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0609845934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Beloranib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12671 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Beloranib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BELORANIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI471K8BU6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.